molecular formula C26H26N6O2 B4340363 2-METHYL-N~1~-[3-(1-{(E)-2-[(7-METHYL-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-3-YL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]PROPANAMIDE

2-METHYL-N~1~-[3-(1-{(E)-2-[(7-METHYL-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-3-YL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]PROPANAMIDE

Cat. No.: B4340363
M. Wt: 454.5 g/mol
InChI Key: JPIREWSCBIMHCV-UXHLAJHPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-METHYL-N~1~-[3-(1-{(E)-2-[(7-METHYL-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-3-YL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]PROPANAMIDE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[1,5-a]pyrimidine core, which is a fused heterocyclic system, and various functional groups that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL-N~1~-[3-(1-{(E)-2-[(7-METHYL-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-3-YL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]PROPANAMIDE involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors to form the pyrazolo[1,5-a]pyrimidine ring system. This can be achieved through the reaction of hydrazine derivatives with pyrimidine precursors under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group is introduced through a coupling reaction, such as Suzuki or Heck coupling, using appropriate phenylboronic acids or halides.

    Functionalization of the Core: The core structure is further functionalized by introducing the methyl and carbonyl groups through alkylation and acylation reactions.

    Formation of the Final Compound: The final step involves the condensation of the functionalized pyrazolo[1,5-a]pyrimidine with ethanehydrazonoyl chloride and subsequent reaction with 2-methylpropanamide under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-METHYL-N~1~-[3-(1-{(E)-2-[(7-METHYL-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-3-YL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific functional groups with other substituents, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

2-METHYL-N~1~-[3-(1-{(E)-2-[(7-METHYL-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-3-YL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]PROPANAMIDE has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its role as a kinase inhibitor and its ability to modulate specific biological pathways.

    Industry: It is used in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-METHYL-N~1~-[3-(1-{(E)-2-[(7-METHYL-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-3-YL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling and regulation. By inhibiting these kinases, the compound can modulate various cellular processes, including cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrimidine Derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities and properties.

    Phenylpyrazoles: Compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group, exhibit different chemical and biological properties.

Uniqueness

2-METHYL-N~1~-[3-(1-{(E)-2-[(7-METHYL-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-3-YL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]PROPANAMIDE is unique due to its specific combination of functional groups and its ability to interact with multiple molecular targets. This makes it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

7-methyl-N-[(E)-1-[3-(2-methylpropanoylamino)phenyl]ethylideneamino]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N6O2/c1-16(2)25(33)28-21-12-8-11-20(14-21)18(4)30-31-26(34)22-15-27-32-17(3)13-23(29-24(22)32)19-9-6-5-7-10-19/h5-16H,1-4H3,(H,28,33)(H,31,34)/b30-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPIREWSCBIMHCV-UXHLAJHPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C(C=NN12)C(=O)NN=C(C)C3=CC(=CC=C3)NC(=O)C(C)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC2=C(C=NN12)C(=O)N/N=C(\C)/C3=CC(=CC=C3)NC(=O)C(C)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-METHYL-N~1~-[3-(1-{(E)-2-[(7-METHYL-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-3-YL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]PROPANAMIDE
Reactant of Route 2
2-METHYL-N~1~-[3-(1-{(E)-2-[(7-METHYL-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-3-YL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]PROPANAMIDE
Reactant of Route 3
Reactant of Route 3
2-METHYL-N~1~-[3-(1-{(E)-2-[(7-METHYL-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-3-YL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]PROPANAMIDE

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